2-(2-Ethylhexyl)thiophene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-ethylhexyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20S/c1-3-5-7-11(4-2)10-12-8-6-9-13-12/h6,8-9,11H,3-5,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACCFQMSOHCQFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance in Organic Electronic Materials
The incorporation of 2-(2-Ethylhexyl)thiophene into conjugated polymer systems is a widely adopted strategy to enhance their functionality for electronic applications. chemimpex.comnih.gov This versatile compound serves as a fundamental building block for the synthesis of a variety of organic semiconductors. chemimpex.combohrium.com Its presence is instrumental in creating materials for flexible and lightweight devices like organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. chemimpex.com
The 2-ethylhexyl group is key to improving the solubility of these polymers in common organic solvents, which is a critical factor for solution-based processing techniques. nih.govlookchem.com This enhanced solubility allows for the fabrication of thin films, essential components of organic field-effect transistors (OFETs) and solar cells, through methods like spin-coating and printing. beilstein-journals.org
In the context of organic photovoltaics, polymers incorporating the this compound moiety have demonstrated significant power conversion efficiencies. For instance, donor-acceptor copolymers based on a benzo[1,2-b:4,5-b']dithiophene (BDT) unit substituted with this compound have been used in bulk heterojunction solar cells, achieving notable performance. unimelb.edu.au The strategic use of this side chain allows for the fine-tuning of the electronic properties of the resulting polymers, which is essential for optimizing device performance. rsc.org
Role of Alkyl Side Chains in Conjugated Systems
Direct Synthesis Approaches for this compound and its Key Intermediates
The direct synthesis of this compound and its immediate precursors often involves fundamental organometallic and halogenation reactions.
Magnesium-Mediated Grignard Reagent Formation
A common route to introduce the 2-ethylhexyl group onto the thiophene (B33073) ring is through a Grignard reaction. This involves the preparation of a (2-Ethylhexyl)magnesium bromide Grignard reagent by reacting 2-ethylhexyl bromide with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere. rsc.org This organometallic intermediate is then coupled with a suitable thiophene derivative, often a halothiophene, in the presence of a nickel catalyst like Ni(dppp)Cl2 (dichloro[1,3-bis(diphenylphosphino)propane]nickel(II)). rsc.org For instance, the reaction of (2-Ethylhexyl)magnesium bromide with 3-bromothiophene (B43185) yields 3-(2-ethylhexyl)thiophene (B58148). rsc.org Similarly, Grignard reagents can be prepared from brominated thiophenes, which then react with other electrophiles.
Halogenation Procedures (e.g., Bromination)
Halogenation, particularly bromination, is a key step in creating reactive intermediates for further functionalization. This compound can be brominated to produce compounds like 2-Bromo-5-(2-ethylhexyl)thiophene. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) in a solvent like a mixture of THF and hexane. rsc.org The reaction conditions, including temperature, are controlled to achieve selective bromination at the desired position on the thiophene ring. rsc.org For example, the bromination of 3-(2-ethylhexyl)thiophene can yield 2,5-dibromo-3-(2-ethylhexyl)thiophene.
Functionalization of Thiophene Ring for this compound Derivatives
The functionalized thiophene ring of this compound derivatives is often assembled through powerful cross-coupling reactions and can be further modified by reactions such as esterification.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)
Palladium-catalyzed cross-coupling reactions are indispensable tools for creating carbon-carbon bonds and synthesizing complex conjugated molecules from this compound-based intermediates.
Suzuki Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For example, 2-ethylhexyl 5-bromothiophene-2-carboxylate can be coupled with various arylboronic acids using a catalyst such as Pd(PPh₃)₄ and a base like potassium phosphate (B84403) in a solvent system of 1,4-dioxane (B91453) and water to produce a range of 5-aryl-2-(2-ethylhexyl)thiophene-2-carboxylates. mdpi.comnih.gov The reaction conditions, including the choice of catalyst and base, can be optimized to achieve high yields. mdpi.combeilstein-journals.org
Stille Coupling: This reaction involves the coupling of an organotin compound (stannane) with an organohalide, catalyzed by a palladium complex. It is widely used for synthesizing oligothiophenes and conjugated polymers. nih.gov For instance, (5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane can be prepared and then used in Stille coupling reactions. Donor-acceptor conjugated polymers have been synthesized by the Stille coupling polymerization of a distannylated derivative of a benzo[1,2-b:4,5-b′]dithiophene containing 2-(2-ethylhexyl)-3-hexyl thienyl substituents with a diiodo-difluorobenzothiadiazole monomer. researchgate.net The optimization of polymerization conditions, such as monomer concentration and the choice of phosphine (B1218219) ligand, is crucial for achieving high molecular weights. researchgate.net
| Coupling Reaction | Reactants | Catalyst/Base | Product Type |
| Suzuki | Arylboronic acid + Halogenated this compound derivative | Pd(PPh₃)₄ / K₃PO₄ | Aryl-substituted this compound derivatives |
| Stille | Organostannane derivative of this compound + Organohalide | Pd(dba)₂ / P(o-tol)₃ | Conjugated polymers and oligomers |
Esterification Reactions for Carboxylate Derivatives
Esterification is a key method for introducing carboxylate functional groups, which can influence the electronic properties and solubility of the final material. For example, 2-ethylhexyl 5-bromothiophene-2-carboxylate can be synthesized by reacting 5-bromothiophene-2-carboxylic acid with 2-ethylhexanol. mdpi.com This reaction is often facilitated by a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC) and a catalyst such as dimethylaminopyridine (DMAP) in a solvent like dichloromethane (B109758) (DCM). mdpi.com The ester group can also be introduced at different positions on the thiophene ring, and the resulting ester can serve as a starting material for further derivatization via cross-coupling reactions. mdpi.comsmolecule.com
Enantioselective Synthesis and Stereochemical Considerations in 2-(2-Ethylhexyl) Systems
The 2-ethylhexyl group contains a chiral center, which introduces the possibility of stereoisomerism in molecules containing this substituent.
Research has been conducted on the synthesis of enantiopure derivatives of compounds containing the 2-ethylhexyl group. This often starts with the chiral resolution of 2-ethylhexanoic acid. researchgate.netnih.gov The resulting enantiopure acid can then be converted through various functional group transformations, without affecting the stereocenter, to introduce the enantiopure (R)- or (S)-2-ethylhexyl group onto a target molecule. researchgate.netnih.gov For example, an enantiopure 2-ethylhexyl group has been successfully introduced onto a dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) core via a Negishi-coupling reaction. researchgate.netnih.gov
Polymerization and Copolymerization Science
Strategies for Polythiophene Synthesis Incorporating 2-(2-Ethylhexyl)thiophene Units
The synthesis of polythiophenes with 2-ethylhexyl side chains, particularly poly(3-(2-ethylhexyl)thiophene) (P3EHT), is achieved through various polymerization methods. The choice of technique is critical as it dictates the polymer's molecular weight, polydispersity, and, most importantly, its regioregularity, which in turn governs its electronic and optical properties.
Electrochemical polymerization is a direct method for synthesizing conductive polymer films on an electrode surface. nih.gov This technique involves the oxidative polymerization of monomers from a solution containing an electrolyte. nih.gov For thiophene (B33073) derivatives, this process avoids the need for metal catalysts and allows for the formation of uniform thin films. nih.gov
Research has demonstrated the synthesis of π-conjugated polymers through the electropolymerization of comonomers featuring a 2-ethylhexyl group attached to a carbazole (B46965) unit, which is then linked to thiophene units. nih.gov The process, known as potentiodynamic electropolymerization, results in the deposition of thin polymer films onto an Indium Tin Oxide (ITO) electrode. nih.gov The structure of the polymer films can be influenced by the solvent used during preparation; for instance, poly(3-(2-ethylhexyl)thiophene) films prepared using tetrahydrofuran (B95107) (THF) exhibit more ordered structures compared to the amorphous films cast from chloroform (B151607) or chlorobenzene. researchgate.net This ordered structure enhances the electrochemical conductivity, which is a prerequisite for successful electrochemical functionalization. researchgate.net
Metal-catalyzed cross-coupling reactions are the most prevalent and controlled methods for synthesizing regioregular polythiophenes. Nickel-catalyzed polymerizations, in particular, have been instrumental in producing well-defined poly(3-alkylthiophene)s, including those with branched side chains like 2-ethylhexyl.
A key strategy is the Kumada Catalyst Transfer Polycondensation (KCTP), which behaves as a quasi-living polymerization. rsc.org This method allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net One variation involves a nickel-catalyzed deprotonative C–H coupling polycondensation, where a nickel catalyst bearing an o-tolyl group can efficiently produce head-to-tail type poly(3-substituted thiophen-2,5-diyl). core.ac.uk This "living" nature allows for the sequential addition of different monomers to create block copolymers. core.ac.uk For instance, after polymerizing 3-hexylthiophene (B156222), 2-bromo-3-(2-ethylhexyl)thiophene (B1527691) can be added to grow a second block, resulting in a diblock copolymer. core.ac.uk
The table below summarizes findings from nickel-catalyzed polymerization of monomers featuring the 2-ethylhexyl side chain.
| Polymer Name | Monomer | Catalyst System | Mn ( g/mol ) | Mw/Mn (PDI) | Yield (%) | Ref |
| poly{[3-(2-ethylhexyl)thiophene]-block-(3-hexylthiophene)} | 2-bromo-3-hexylthiophene | [NiCl(o-tol)(dppp)] / TMPMgCl·LiCl | 9700 | 1.39 | 57 | core.ac.uk |
| poly[3-(2-ethylhexylthio)thiophene] (P3EHTT) | 2-dibromo-(3-(2-ethylhexyl)thio)-thiophene | Ni-catalyzed polycondensation with Knochel's base | 26,500 | - | - | ntu.edu.tw |
| poly(3-hexylthiophene-block-3-(2-ethylhexyl)thiophene) | 2-bromo-3-hexylthiophene, 2-bromo-3-(2-ethylhexyl)thiophene | Nickel-catalyzed quasi-living polymerization | 10,100 | 1.14 | - | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Regioregularity refers to the specific orientation of monomer units within the polymer chain. For 3-substituted thiophenes, three coupling modes are possible: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). rsc.org A high degree of HT coupling leads to a more planar polymer backbone, which enhances π-π stacking in the solid state, facilitating better charge transport. researchgate.net
Metal-catalyzed methods, such as the McCullough and Rieke methods, were foundational in achieving high regioregularity. rsc.org The Rieke method, for example, uses highly reactive Rieke zinc (Zn*) and has been shown to be very sensitive to the choice of catalyst; Ni(dppe)Cl₂ can yield up to 99% HT couplings. rsc.org Similarly, nickel-catalyzed deprotonative polycondensation using the Knochel-Hauser base (TMPMgCl·LiCl) also produces highly regioregular, head-to-tail polythiophenes. core.ac.ukrsc.org
Introducing a branched side chain like 2-ethylhexyl can present steric challenges that affect polymerization. However, controlled synthesis methods can still achieve high regioregularity. For instance, a nickel-catalyzed polycondensation using Knochel's base was employed to synthesize regioregular poly[3-(2-ethylhexylthio)thiophene] (P3EHTT) with a high regioregularity of 99%. ntu.edu.twnih.gov This high degree of order is crucial, as even a small concentration of defects in side-chain attachment can lead to a significant decrease in charge-carrier mobility. researchgate.net The improved regioregularity and crystallinity in P3EHTT led to more efficient charge mobility compared to its counterpart without the sulfur atom in the side chain, poly(3-(2-ethylhexyl)thiophene) (P3EHT). ntu.edu.twnih.gov
Copolymers and Block Copolymers Featuring this compound Moieties
Copolymerization allows for the fine-tuning of polymer properties by combining different monomer units. The 2-ethylhexylthiophene moiety is often incorporated into copolymers to modify solubility, morphology, and electronic energy levels.
Random copolymers incorporating both linear (n-hexyl) and branched (2-ethylhexyl) side chains have been synthesized to systematically study the effect of the branched group on the polymer's properties. In a study on regioregular poly(3-hexylthiophene-co-3-(2-ethylhexyl)thiophene) (P3HT-co-P3EHT), increasing the content of the 2-ethylhexyl side chains led to a marked decrease in the Highest Occupied Molecular Orbital (HOMO) energy levels in the solid state. acs.org
This change in HOMO level directly impacts the performance of organic solar cells. For devices made with these copolymers and a fullerene acceptor (PC₆₁BM), the open-circuit voltage (Voc) increased with a higher percentage of 2-ethylhexyl side chains. acs.org A copolymer with 25% ethylhexyl content (P3HT₇₅-co-EHT₂₅) achieved a power conversion efficiency of 3.85%, surpassing the 3.48% efficiency of the P3HT homopolymer, primarily due to an increased Voc. acs.org While the homopolymer P3EHT has a higher bandgap and lower absorption, copolymers with up to 50% ethylhexyl content retain the favorable semicrystalline nature and absorption properties of P3HT. acs.org
The table below details the performance of solar cells based on these random copolymers.
| Polymer Composition | HOMO (Solid State, eV) | Voc (V) | Jsc (mA/cm²) | Efficiency (%) | Ref |
| P3HT | -5.17 | 0.60 | 9.67 | 3.48 | acs.org |
| P3HT₉₀-co-EHT₁₀ | -5.20 | 0.64 | 9.63 | 3.70 | acs.org |
| P3HT₇₅-co-EHT₂₅ | -5.24 | 0.69 | 9.85 | 3.85 | acs.org |
| P3HT₅₀-co-EHT₅₀ | -5.29 | 0.76 | 8.35 | 3.81 | acs.org |
| P3EHT | -5.35 | 0.81 | 5.10 | 2.48 | acs.org |
This table is interactive. Click on the headers to sort the data.
Diblock copolymers consist of two distinct polymer chains covalently linked together. When the blocks are immiscible, they can self-assemble into ordered nanostructures, a phenomenon known as microphase separation. researchgate.net The introduction of a 2-ethylhexylthiophene block alongside a 3-hexylthiophene block creates such a system.
A series of highly regioregular poly(3-hexylthiophene-block-3-(2-ethylhexyl)thiophene)s, denoted as P(3HT-b-3EHT), were synthesized using nickel-catalyzed quasi-living polymerization. researchgate.net These well-defined diblock copolymers were shown to spontaneously self-organize into clear, microphase-separated nanopatterns in thin films after thermal annealing. researchgate.netmdpi.com The size and morphology of these patterns are dependent on the block ratio. researchgate.net In contrast, physical blends or random copolymers of the same monomers did not form such distinct nanostructures, highlighting the importance of the block architecture. researchgate.net
The P3HT block within these copolymers tends to form highly crystalline domains, stacking with an "edge-on" orientation where the π-planes are normal to the substrate. researchgate.netmdpi.com The P3EHT block, with its bulkier side chain, can influence this self-assembly. mdpi.com Similar strategies have been used in other systems, such as poly(3-hexylthiophene)-b-poly(3-(2-ethylhexyl)selenophene), where modifying side chains allows for control over the thin-film morphology, leading to the formation of long fibrillar structures. acs.org This ability to control nanostructure through copolymer design is critical for optimizing the performance of organic electronic devices. bangor.ac.uk
Influence of 2-(2-Ethylhexyl) Side Chain on Polymer Properties and Performance
The incorporation of the 2-(2-ethylhexyl) side chain onto thiophene-based polymer backbones is a critical molecular design strategy that profoundly influences the material's properties and its performance in electronic devices. This branched alkyl group imparts a unique combination of characteristics that are essential for creating solution-processable and morphologically optimized semiconducting polymers.
The 2-ethylhexyl side chain is instrumental in enhancing the solubility of conjugated polymers in common organic solvents, a crucial prerequisite for solution-based processing techniques like spin-coating and printing. scispace.com Unlike their unsubstituted or linear alkyl-substituted counterparts, which often suffer from poor solubility and premature precipitation during synthesis, polymers functionalized with 2-ethylhexyl groups demonstrate markedly improved processability. rsc.orgrsc.org
The branched structure of the 2-ethylhexyl group effectively disrupts the strong, coplanar stacking of the rigid polymer backbones, thereby weakening the intermolecular forces that lead to aggregation and insolubility. rsc.orgrsc.orgacs.org This steric hindrance prevents the extensive chain packing that is common in polymers with linear side chains, allowing solvent molecules to interact more effectively with the polymer backbone. researchgate.net For instance, studies on diketopyrrolopyrrole (DPP)-based polymers have shown that introducing branched 2-ethylhexyl side chains onto the thiophene units results in high solubility, even for high molecular weight polymers. rsc.org Similarly, poly[3-(2-ethylhexylthio)thiophene] (P3EHTT) was specifically designed with branched side chains to overcome solubility issues, leading to enhanced solution processability. nih.govntu.edu.tw
The improved solubility is not just beneficial for synthesis and purification but also for controlling the final device morphology. A polymer's ability to remain dissolved at optimal concentrations allows for the formation of uniform, high-quality thin films. Research has demonstrated that polymers like poly[3,4-di(2-ethylhexyl)thienylene vinylene] (P3,4EHTV), which contains two 2-ethylhexyl groups per repeating unit, exhibit excellent solubility even in non-polar solvents like hexane. ntu.edu.tw This enhanced solubility provides a wider processing window for tuning the active layer morphology in devices such as organic solar cells and field-effect transistors. rsc.orgnih.gov
Table 1: Solubility Comparison of Thiophene-Based Polymers
| Polymer | Side Chain | Reported Solubility Characteristics | Reference |
|---|---|---|---|
| P3HT | n-hexyl | Moderate solubility, prone to aggregation in common solvents. | ntu.edu.tw |
| P3EHT | 2-ethylhexyl | Good solubility, reduced aggregation compared to P3HT. | nih.govntu.edu.tw |
| D-DPP3T-EH | 2-ethylhexyl (on terthiophene) | Reported to have high solubility despite a high molecular weight. | rsc.org |
| P3,4EHTV | Two 2-ethylhexyl groups | Excellent solubility in a range of organic solvents, including hexane. | ntu.edu.tw |
The steric bulk of the 2-ethylhexyl side chain has a significant effect on the conformation of the polymer backbone and the nature of intermolecular π-π interactions. The branching at the second carbon atom of the hexyl chain introduces considerable steric hindrance, which forces a twist in the polymer backbone. rsc.orgrsc.org This twisting disrupts the planarity of the conjugated system, which can reduce the effective conjugation length in solution. rsc.orgrsc.org
In the solid state, this steric hindrance governs the packing of polymer chains. While linear alkyl chains can interdigitate and promote close π-π stacking, the branched 2-ethylhexyl groups create more free volume between adjacent chains. rsc.org This often leads to a less compact molecular packing and can increase the distance between the π-stacked backbones. nih.govntu.edu.tw For example, detailed studies on poly(3-(2'-ethyl)hexylthiophene) (P3EHT) using X-ray diffraction and NMR spectroscopy revealed a tilt in the thiophene rings along the polymer main chain, a direct consequence of the bulky side groups. rsc.org
However, the influence on π-π interactions is complex. While the increased distance might be expected to weaken electronic coupling, the specific conformation induced by the side chain can still allow for efficient charge transport. In some copolymer systems, the strategic placement of 2-ethylhexyl chains helps to control aggregation and maintain favorable π-π stacking for charge transport, while ensuring good solubility. acs.org The balance is delicate: excessive disruption of planarity can be detrimental, but controlled twisting can prevent excessive aggregation and lead to more ordered domains upon processing. nih.gov Research on amorphous polymers suggests that minimizing side-chain length can lead to greater backbone planarity and higher interchain π-π packing density, highlighting the trade-off between solubility and packing that the 2-ethylhexyl group helps to navigate. researchgate.net
The 2-ethylhexyl side chain plays a critical role in determining the solid-state morphology, including the crystallinity and domain structure of thin films. The slower crystallization kinetics often observed in polymers with these branched side chains, such as P3EHT, can be advantageous. rsc.org This allows for greater control over the film morphology during processing steps like thermal annealing. rsc.org
Table 2: Properties of Polymers Featuring 2-Ethylhexyl Side Chains
| Polymer | Key Finding Related to 2-Ethylhexyl Group | Impact on Property | Reference |
|---|---|---|---|
| P3EHT | Branched side chain leads to slower crystallization kinetics. | Thin-Film Morphology | rsc.org |
| P3HT-co-P3EHT | Copolymers with ≤50% EHT retain the semicrystalline nature of P3HT. | Crystallinity | acs.org |
| P3EHTT | Introduction of 2-ethylhexylthio chain enhances crystallinity over P3EHT. | Crystallinity | nih.govntu.edu.tw |
| P3HT-b-P3EHT | The less crystalline P3EHT block drives nanophase separation. | Thin-Film Morphology | whiterose.ac.uk |
| PCPDTBT* | Use of chiral 2-ethylhexyl chains leads to more ordered films compared to racemic chains. | Crystalline States | nih.gov |
Advanced Characterization and Analytical Methodologies in Research
Spectroscopic Analysis Techniques
Spectroscopy is a fundamental tool for probing the molecular structure and electronic behavior of 2-(2-Ethylhexyl)thiophene. Different spectroscopic methods provide complementary information, from bond connectivity to electronic energy levels.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for confirming the molecular structure of this compound and its derivatives. researchgate.netethernet.edu.et By analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, chemists can verify the precise arrangement of atoms and the connectivity of the ethylhexyl side chain to the thiophene (B33073) ring.
In the ¹H NMR spectrum of a related compound, 3-(2-ethylhexyl)thiophene (B58148), the signals corresponding to the protons of the ethylhexyl group are clearly observed. rsc.org Similarly, for this compound, distinct peaks would appear for the methyl, methylene, and methine protons of the alkyl chain. The protons on the thiophene ring itself would resonate in the aromatic region, typically between 6.8 and 7.2 ppm, with their specific shifts and coupling patterns confirming the 2-substitution pattern. rsc.orgresearchgate.net
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbons of the thiophene ring resonate at different chemical shifts compared to the aliphatic carbons of the ethylhexyl group. rsc.orgchemicalbook.com For instance, in derivatives of 2-ethylhexyl thiophene-2-carboxylate (B1233283), the various alkyl carbons appear in the upfield region of the spectrum, while the aromatic thiophene carbons are found further downfield. mdpi.com
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
|---|---|---|
| ¹H | Thiophene Ring Protons | 6.8 - 7.2 |
| Ethylhexyl Group Protons | 0.8 - 2.9 | |
| ¹³C | Thiophene Ring Carbons | 120 - 145 |
| Ethylhexyl Group Carbons | 10 - 45 |
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic properties of molecules containing the this compound unit, particularly when it is part of a larger conjugated system. unibo.it The absorption of UV or visible light excites electrons from lower to higher energy orbitals. In conjugated molecules, the most important of these are the π-π* transitions, which provide insight into the electronic structure. smolecule.com
For materials incorporating the this compound group, UV-Vis spectra reveal strong absorption bands. beilstein-journals.org The wavelength of maximum absorption (λmax) and, more importantly, the absorption onset (λonset) are key parameters derived from these spectra. The optical band gap (Eg), a critical parameter for semiconductor materials, can be estimated from the absorption edge. For example, a fused-ring system flanked by ethylhexylthiophene groups was found to have an absorption onset of 638 nm in solution and 701 nm in a thin film, corresponding to optical band gaps of 1.94 eV and 1.77 eV, respectively. beilstein-journals.org This red-shift in the solid state is indicative of intermolecular interactions that are beneficial for charge transport. beilstein-journals.org
| State | Absorption Onset (λonset) | Optical Band Gap (Eg) |
|---|---|---|
| Solution (CH₂Cl₂) | 638 nm beilstein-journals.org | 1.94 eV beilstein-journals.org |
| Thin Film | 701 nm beilstein-journals.org | 1.77 eV beilstein-journals.org |
Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum would display characteristic absorption bands corresponding to its constituent parts.
The spectrum would be characterized by C-H stretching vibrations from both the aromatic thiophene ring (typically just above 3000 cm⁻¹) and the aliphatic ethylhexyl group (just below 3000 cm⁻¹). vscht.cz Additionally, C-C stretching vibrations within the thiophene ring are expected in the 1350-1530 cm⁻¹ region. The C-S stretching mode of the thiophene ring can be observed at lower frequencies, typically in the range of 640-860 cm⁻¹.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch | Aromatic (Thiophene) | ~3100 - 3000 vscht.cz |
| C-H Stretch | Aliphatic (Ethylhexyl) | ~3000 - 2850 libretexts.org |
| C-C Stretch | Aromatic (Thiophene) | ~1530 - 1350 |
| C-S Stretch | Thiophene Ring | ~860 - 640 |
Electrochemical Characterization Methods
Electrochemical methods are pivotal for assessing the redox behavior and determining the energy levels of the frontier molecular orbitals (HOMO and LUMO) of materials containing the this compound unit.
Cyclic Voltammetry (CV) is the primary technique used to investigate the redox properties of electroactive materials. gazi.edu.tr For conjugated polymers and molecules that include the this compound moiety, CV measurements reveal the potentials at which the material can be oxidized and reduced. mdpi.com
From the onset potentials of the oxidation (E_ox) and reduction (E_red) waves in the cyclic voltammogram, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be estimated. researchgate.net These energy levels are critical for predicting the performance of materials in electronic devices like organic solar cells and field-effect transistors. For instance, polymers incorporating this compound units have shown low-lying HOMO levels, which is advantageous for achieving high open-circuit voltages in solar cells. researchgate.net A representative molecule with ethylhexylthiophene groups was determined to have a HOMO level of -5.45 eV and a LUMO level of -3.29 eV. beilstein-journals.org
| Material | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Electrochemical Band Gap (eV) |
|---|---|---|---|
| Fused Ring Molecule beilstein-journals.org | -5.45 | -3.29 | 2.16 |
| Polymer P1 researchgate.net | -5.46 | -3.61 | 1.85 |
Spectroelectrochemistry combines optical spectroscopy (like UV-Vis) with electrochemical techniques (like CV) into a single experiment. metu.edu.tr This powerful method allows for the in-situ monitoring of changes in the absorption spectrum of a material as its oxidation state is systematically varied by an applied potential. sci-hub.se
For conjugated polymers containing this compound, spectroelectrochemical studies are used to characterize the optical properties of the neutral, oxidized (p-doped), and reduced (n-doped) states. sci-hub.se When the material is oxidized, the initial absorption band corresponding to the neutral state typically decreases in intensity, while new absorption bands appear at lower energies (longer wavelengths). sci-hub.seresearchgate.net These new bands are associated with the formation of charged species like polarons and bipolarons, which are crucial for electrical conductivity. researchgate.net These studies also provide visual confirmation of the electrochromic properties of the material, showing distinct color changes between different redox states. sci-hub.se
Morphological and Structural Analysis Techniques
The physical arrangement and crystalline nature of polymer chains are critical to their electronic and physical properties. Techniques like Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) provide invaluable insights into the surface morphology and internal structural order of these materials.
Atomic Force Microscopy is a high-resolution imaging technique used to investigate the surface topography of thin films of polymers containing this compound. It reveals how the polymer chains self-assemble and form distinct nanostructures upon processing, which is crucial for the performance of electronic devices.
In studies of block copolymers like poly(3-hexylthiophene)-b-poly(3-(2-ethylhexyl)thiophene) (P(3HT-b-3EHT)), AFM has been instrumental in visualizing microphase-separated nanopatterns. researchgate.net After thermal annealing, these copolymers self-organize into distinct domains. The size and clarity of these patterns are dependent on the block ratio of the copolymer. researchgate.net For instance, research has shown that the P3EHT block can facilitate the self-assembly of the more crystalline P3HT block in thin films. researchgate.net In contrast, physical blends or random copolymers of the same monomers typically show featureless morphologies, highlighting the importance of the well-defined block copolymer architecture for spontaneous nanopattern formation. researchgate.net
AFM is also used to assess surface roughness and domain sizes in blends and block copolymers for applications like solar cells. For example, in studies of poly[(3-hexylthiophene)-block-(3-semifluoroalkylthiophene)], AFM phase images revealed differences in domain sizes that correlated with photovoltaic performance. mdpi.com
Table 1: AFM Morphological Data for Polymers Containing Ethylhexylthiophene Units
| Polymer System | Observed Feature | Typical Size/Roughness | Reference |
| P(3HT-b-3EHT) | Microphase-separated nanopatterns | Dependent on block ratio | researchgate.net |
| P(3HT-b-3SFT) | Phase-separated domains | Average domain area: 0.006 µm² - 0.012 µm² | mdpi.com |
X-ray Diffraction is a fundamental technique for probing the crystalline structure of materials. In the context of polymers containing this compound, XRD is used to determine the degree of crystallinity, the orientation of polymer chains, and the spacing between them (d-spacing).
The bulky, branched 2-ethylhexyl side chain significantly influences the way polymer chains pack in the solid state. This is often contrasted with polymers having linear side chains, like poly(3-hexylthiophene) (P3HT). The branched nature of the ethylhexyl group can disrupt the close packing of the polymer backbones, leading to a more amorphous or less crystalline structure compared to its linear counterparts. ntu.edu.tw This effect is a key area of investigation, as it directly impacts charge transport properties.
In block copolymers such as P3HT-b-P3EHT, XRD patterns have confirmed that the P3HT blocks maintain a high degree of crystallinity, stacking with their π-planes and alkyl side chains aligned perpendicular to the substrate. researchgate.net Studies on dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives end-capped with 2-ethylhexylthiophene have used XRD to evaluate the thin-film microstructure. For instance, 2,6-bis(5-(2-ethylhexyl)thiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene exhibited a primary diffraction peak (001) at 2θ = 3.66°, corresponding to a d-spacing of 24.1 Å. mdpi.com This large d-spacing accommodates the bulky side groups and is indicative of the molecular packing in the crystalline domains.
Table 2: XRD Data for Materials Incorporating 2-Ethylhexylthiophene
| Material | Diffraction Peak (2θ) | d-spacing (Å) | Interpretation | Reference |
| 2,6-bis(5-(2-ethylhexyl)thiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | 3.66° (001) | 24.1 | Layer spacing in crystalline thin film | mdpi.com |
| P3HT-b-P3EHT | Not specified | Not specified | Highly crystalline P3HT block orientation normal to substrate | researchgate.net |
Thermal Analysis Techniques
The thermal stability and phase behavior of polymers are critical for their processing and operational lifetime. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential tools for assessing these properties in polymers containing this compound.
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature, providing crucial information about its thermal stability and decomposition profile. For polymers used in electronic devices, high thermal stability is paramount to ensure long-term reliability.
Table 3: TGA Data for Materials Containing 2-Ethylhexylthiophene
| Material | Decomposition Temperature (Td, 5% weight loss) | Reference |
| 2,6-bis(5-(2-ethylhexyl)thiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | 369 °C | mdpi.com |
| 2,6-dioctyldithieno[3,2-b:2′,3′-d]thiophene | 373 °C | mdpi.com |
| 2,6-bis(5-octylthiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | 291 °C | mdpi.com |
Differential Scanning Calorimetry is used to detect thermal transitions such as the glass transition (Tg), crystallization (Tc), and melting (Tm) temperatures of a polymer. These transitions define the temperature window for material processing and provide insight into the polymer's degree of crystallinity.
For polymers incorporating this compound, DSC studies reveal how the bulky side chain affects the material's phase behavior. The isothermal crystallization behavior of poly(3-(2′-ethyl)hexylthiophene) (P3EHT) has been monitored using DSC. acs.org This analysis identified distinct temperature regimes for nucleation and crystal growth, with the polymer's molecular weight strongly influencing the rate of crystallization. acs.org
Table 4: DSC Thermal Transition Data for Materials with 2-Ethylhexylthiophene
| Material | Melting Temperature (Tm) | Other Transitions | Reference |
| 2,6-bis(5-(2-ethylhexyl)thiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | 106 °C | - | mdpi.com |
| Poly(3-(2′-ethyl)hexylthiophene) (P3EHT) | Dependent on MW and thermal history | Crystallization and nucleation regimes studied | acs.org |
| P(3HT-b-3EHT) copolymers | Decreases with increasing 3EHT content | Correlates with nanopattern formation temperature | researchgate.net |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. For derivatives of 2-(2-ethylhexyl)thiophene, DFT calculations have been instrumental in predicting molecular geometries, determining electronic energy levels, and simulating key properties relevant to their application in organic electronics.
DFT calculations are employed to find the lowest energy conformation of molecules, providing detailed information on bond lengths, bond angles, and dihedral (torsion) angles. For molecules containing the this compound moiety, a key structural feature is the planarity of the thiophene (B33073) ring system, which is essential for effective π-conjugation and charge transport.
In complex fused-ring systems flanked by 2-ethylhexylthiophene groups, DFT has been used to confirm that the core structures remain rigid and planar. beilstein-journals.org For polymers incorporating this unit, DFT calculations help determine the torsion angles between adjacent aromatic units, such as the thiophene and benzothiadiazole groups in some copolymers, which can be around 55.6°. aip.org The flexible 2-ethylhexyl side chain, while crucial for enhancing solubility, is shown through these calculations to have minimal impact on the planarity of the conjugated backbone. mdpi.com In some two-dimensional quinoidal terthiophenes, the ethylhexyl group is attached to stabilize the molecule and improve processability, with DFT calculations confirming a planar molecular structure stabilized by intramolecular S-O and S-S interactions. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic and optical properties of a molecule. The HOMO level relates to the ability to donate an electron (ionization potential), while the LUMO level relates to the ability to accept an electron (electron affinity). The energy difference between them dictates the electronic band gap.
DFT calculations have been widely used to estimate the HOMO and LUMO energy levels for various molecules incorporating the this compound unit. These theoretical values show good correlation with experimental data obtained from electrochemical measurements like cyclic voltammetry. For instance, in a series of 2-ethylhexyl thiophene-2-carboxylate (B1233283) derivatives, the computed HOMO-LUMO energy differences were found to be in the range of 3.98–4.69 eV. mdpi.com In another study, the introduction of branched 2-ethylhexyl side chains in copolymers led to a marked decrease in the HOMO levels in the solid state, a finding supported by both DFT and electrochemical analysis. acs.org
The table below presents theoretically calculated HOMO and LUMO energy levels for several compounds containing the this compound moiety.
Interactive Table: DFT-Calculated HOMO/LUMO Energy Levels
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Source(s) |
|---|---|---|---|
| EtH-T-DI-DTT | -5.45 | -3.29 | beilstein-journals.org |
| 2,6-bis(5-(2-ethylhexyl)thiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | -4.92 | -1.70 | mdpi.com |
| 2-(2-ethylhexyl)-7-(5-(2-ethylhexyl)thiophen-2-yl)benzo[b]benzo acs.orgthieno[2,3-d]thiophene | - | - | researchgate.net |
Note: Values are for the specific derivatives as reported in the sources. EtH-T-DI-DTT is a fused ring system flanked by ethylhexylthiophene groups.
The electronic band gap is a fundamental property of a semiconductor, determining the energy required to excite an electron from the HOMO to the LUMO. DFT calculations provide a theoretical estimate of this gap, which is crucial for designing materials for applications like organic solar cells and transistors.
For a novel fused π-conjugated molecule flanked by ethylhexylthiophene groups (EtH-T-DI-DTT), DFT calculations estimated a single-particle gap of 2.2 eV, which was comparable to the optical gap of 1.94 eV determined from absorption spectra. beilstein-journals.org In a study of dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives, the calculated energy band gaps for compounds with and without the 2-ethylhexyl side chain were 3.22 eV and 3.23 eV, respectively, showing a similar trend to experimentally determined values. mdpi.com These simulations confirm that modifying side chains can fine-tune solubility and packing without drastically altering the intrinsic electronic band gap of the conjugated core. mdpi.comacs.org
Interactive Table: Theoretical and Experimental Band Gaps
| Compound/Derivative | Calculated Band Gap (eV) | Experimental Optical Gap (eV) | Source(s) |
|---|---|---|---|
| EtH-T-DI-DTT | 2.2 | 1.94 | beilstein-journals.org |
| 2,6-bis(5-(2-ethylhexyl)thiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | 3.22 | 3.19 | mdpi.com |
Molecular Dynamics and Packing Simulations
While DFT focuses on the properties of single molecules, molecular dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules over time. This approach is vital for understanding how molecules containing this compound pack in the solid state, which directly influences bulk material properties like charge mobility.
Fully-atomistic MD simulations have been performed on polymers like PTB7, which contains 5-(2-ethylhexyl)thiophen-2-yl units, to understand how the polymer chains behave in solution and arrange themselves in thin films. rsc.org These simulations, which can model experimentally relevant polymer lengths and concentrations, reveal how processing conditions can influence the final solid-state structure. rsc.org MD studies are also critical for investigating molecular packing at the interfaces of donor-acceptor blends used in organic solar cells, which governs processes like exciton (B1674681) dissociation and charge recombination. bohrium.com
Furthermore, MD simulations have been used to study the interaction of poly(3-(2-ethylhexyl)thiophene) (P3EHT) with biological systems, such as its insertion into a lipid bilayer. nih.gov These simulations showed that the branched 2-ethylhexyl side chain allows the polymer to enter and cross the lipid membrane, a feat not achieved by its straight-chain counterpart, highlighting the crucial role of the branched structure in mediating interactions with hydrophobic environments. nih.gov
Theoretical Approaches to Charge Transport Phenomena
Understanding charge transport—the movement of electrons and holes through a material—is central to the performance of organic electronic devices. Theoretical models are used to interpret experimental data and predict the charge-carrying capabilities of materials.
For organic semiconductors, where charges are often localized on individual molecules, charge transport is commonly described by models like Marcus theory. escholarship.org This theory calculates the rate of charge hopping between adjacent molecules based on factors like the electronic coupling between the molecules and the reorganization energy required for the molecule to adapt to a change in its charge state. The branched 2-ethylhexyl side chain can influence these parameters by altering intermolecular packing and distance, thereby affecting charge mobility. mdpi.com
More advanced computational techniques, such as the core-hole clock methodology combined with near-edge X-ray absorption fine structure (NEXAFS) spectra, have been used to evaluate ultrafast electron dynamics in polymers containing ethylhexyl-thiophene units. aip.org These studies can determine electron delocalization times in the low-femtosecond regime, providing direct insight into the initial steps of charge transfer. aip.org Such theoretical investigations have shown that blending these polymers with fullerene acceptors can improve the charge transfer process involving the π* molecular orbital of the thiophene units. aip.org
Molecular Docking Studies (for specific biological applications)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme.
In the context of this compound, molecular docking has been employed to investigate the antibacterial potential of its derivatives. Specifically, a series of 2-ethylhexyl 5-bromothiophene-2-carboxylate derivatives were synthesized and evaluated for their activity against extensively drug-resistant (XDR) Salmonella Typhi. mdpi.comnih.govnih.gov
Molecular docking studies were performed to investigate the intermolecular interactions between these thiophene derivatives and a key bacterial enzyme (PDB ID: 5ztj). mdpi.comnih.govresearchgate.net The results helped to rationalize the observed biological activity, with compounds showing stronger binding affinities in the simulations also demonstrating higher antibacterial efficacy in vitro. nih.govnih.gov For example, 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate was identified as a particularly promising agent, a finding supported by its high binding affinity in the docking study. nih.govnih.gov These theoretical studies provide a valuable framework for predicting the efficacy of new antibacterial agents and guiding further structural modifications.
Applications in Organic and Flexible Electronics
Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components of flexible displays, sensors, and RFID tags. The performance of these devices is highly dependent on the properties of the organic semiconductor material used in the active channel layer.
The 2-ethylhexylthiophene moiety is a common constituent in a variety of organic semiconductors designed for OFETs. It is frequently incorporated into the backbone of conjugated polymers or as a side chain on small molecules to enhance their solution processability, a key factor for low-cost, large-area fabrication techniques like printing. For instance, it has been used in the synthesis of copolymers such as PBDT-ClET, which is a polymer donor material. chinesechemsoc.org
In small molecule-based OFETs, derivatives like 2,6-bis(5-(2-ethylhexyl)thiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene have been synthesized and utilized as the active layer. mdpi.comresearchgate.net Similarly, copolymers incorporating 2-(2-ethylhexyl)thiophene have shown promise. For example, a polymer donor, PBDT-ClET, was synthesized using a monomer containing a 2-ethylhexylthiophene unit. chinesechemsoc.org The introduction of this branched alkyl group often improves the solubility of the resulting materials, making them suitable for solution-based processing methods. mdpi.com
The design of the organic semiconductor at a molecular level directly influences the structure of the thin film and, consequently, its charge carrier mobility—a key performance metric for OFETs. The branched nature of the 2-ethylhexyl group can impact the intermolecular packing of the semiconductor molecules. While it enhances solubility, it can also introduce steric hindrance, which may disrupt the close π-π stacking required for efficient charge transport. mdpi.com
Studies on dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives have shown that compounds with linear alkyl chains, such as octyl groups, can exhibit higher charge carrier mobilities compared to those with branched 2-ethylhexyl chains. mdpi.comresearchgate.net This is often attributed to the more ordered molecular packing and better crystallinity in the thin films of the linear-chain derivatives. rsc.org However, in some systems, the 2-ethylhexyl group has been shown to be beneficial. For example, in poly[3-(2-ethylhexylthio)thiophene] (P3EHTT), the introduction of the 2-ethylhexylthio branched side chains led to enhanced crystallinity and a threefold increase in charge mobility compared to its counterpart without the sulfur atom in the side chain. ntu.edu.tw
The stereoisomerism of the 2-ethylhexyl group has also been investigated. In a study on 2-(2-ethylhexyl)-dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (EH-DNTT), it was found that the enantiopurity of the 2-ethylhexyl group did not significantly affect the thin-film structure or the performance of the OFETs. rsc.org This suggests that for large, highly aggregative π-conjugated cores, the influence of the side-chain stereoisomerism can be marginal. rsc.org
The strategic engineering of alkyl chains is a powerful tool for optimizing OFET performance. By varying the length, branching, and position of the alkyl substituents, researchers can fine-tune the solubility, film morphology, and electronic properties of the semiconductor.
In a study comparing thieno[2,3-b]thiophene-based small molecules, the compound with linear octyl side chains demonstrated a hole mobility of 0.42 cm²/Vs, outperforming the derivative with branched 2-ethylhexyl chains. rsc.org This highlights that appropriate alkyl chain engineering can enhance molecular packing and crystallinity, leading to improved device performance. rsc.org
Conversely, research on dithieno[3,2-b:2′,3′-d]thiophene derivatives indicated that while linear alkyl chains promoted better device performance due to enhanced π-π interactions, the 2-ethylhexyl substituted counterpart still exhibited respectable performance. mdpi.comresearchgate.net The choice between linear and branched alkyl chains often involves a trade-off between solubility and charge transport. Branched chains like 2-ethylhexyl offer superior solubility, which is advantageous for certain processing techniques, while linear chains can lead to more ordered packing and higher mobility. mdpi.comrsc.org
The following table summarizes the performance of OFETs based on different organic semiconductors incorporating the this compound moiety.
| Semiconductor Material | Alkyl Side Chain | Hole Mobility (cm²/Vs) | On/Off Ratio |
| 2,5-bis((5-octylthiophen-2-yl)ethynyl)thieno[2,3-b]thiophene | Linear Octyl | 0.42 | > 10⁸ |
| 2,5-bis((5-(2-ethylhexyl)thiophen-2-yl)ethynyl)thieno[2,3-b]thiophene | Branched 2-Ethylhexyl | Lower than linear counterpart | - |
| 2,6-bis(5-octylthiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | Linear Octyl | up to 0.10 | > 10⁷ |
| 2,6-bis(5-(2-ethylhexyl)thiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | Branched 2-Ethylhexyl | 0.067 | > 10⁷ |
Data compiled from multiple research findings. mdpi.comresearchgate.netrsc.org
Organic Photovoltaic (OPV) Cells / Organic Solar Cells (OSCs)
OPVs, or OSCs, offer the potential for low-cost, flexible, and lightweight solar energy conversion. The this compound unit plays a significant role in the design of both donor and acceptor materials for these devices.
In the context of OPVs, materials containing the 2-ethylhexylthiophene unit are widely used as electron donors in the photoactive layer. unimelb.edu.aumdpi.com These materials are typically blended with an electron acceptor, often a fullerene derivative or a non-fullerene acceptor (NFA), to form a bulk heterojunction (BHJ). The 2-ethylhexyl group enhances the solubility of the donor polymer, facilitating the formation of an optimal BHJ morphology for efficient exciton (B1674681) dissociation and charge transport. acs.org
Examples of donor polymers incorporating this moiety include poly(3-hexylthiophene-co-3-(2-ethylhexyl)thiophene) copolymers and various donor-acceptor copolymers where 2-ethylhexylthiophene is part of the donor unit. unimelb.edu.auacs.org For instance, a new benzo[1,2-b:4,5-b']dithiophene (BDT) building block was functionalized with 2-(2-ethylhexyl)-3-hexylthieno[3,2-b]thiophene and copolymerized with acceptor units to create donor-acceptor polymers for OPVs, achieving power conversion efficiencies (PCEs) up to 4.20%. unimelb.edu.au
The 2-ethylhexylthiophene unit can also be found in the structure of non-fullerene acceptors. In one study, NFAs were designed by inserting a 2-ethylhexyl carboxylate-substituted thiophene (B33073) π-bridge between a donor core and acceptor end groups. unist.ac.kr
The following table showcases the application of this compound in various components of organic solar cells.
| Device Component | Material | Role of this compound | Power Conversion Efficiency (PCE) |
| Donor Polymer | Poly(3-hexylthiophene-co-3-(2-ethylhexyl)thiophene) | Enhances solubility and influences HOMO level | 3.85% (for 25% ethylhexyl content) |
| Donor Polymer | Benzo[1,2-b:4,5-b']dithiophene-based copolymer | Part of the donor building block | up to 4.20% |
| Non-Fullerene Acceptor | IDT-3EsT-2IC2F | Part of the thiophene π-bridge | 7.54% |
| Ternary System Donor | PTQ10 with m-TEH and m-PEH acceptors | Part of the acceptor side chain | 19.34% |
Data compiled from multiple research findings. unimelb.edu.auacs.orgunist.ac.krchinesechemsoc.org
The energy levels of the donor and acceptor materials, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for efficient OPV operation. The energy difference between the HOMO of the donor and the LUMO of the acceptor determines the open-circuit voltage (Voc), a key parameter for PCE.
The incorporation of 2-ethylhexyl side chains can influence the energy levels of the polymer. A study on poly(3-hexylthiophene-co-3-(2-ethylhexyl)thiophene) copolymers revealed that increasing the content of 2-ethylhexyl side chains led to a decrease in the HOMO level of the polymer in the solid state. acs.org This, in turn, resulted in a higher Voc in solar cells fabricated with these copolymers and a fullerene acceptor. acs.org A copolymer with 25% 2-ethylhexylthiophene content achieved a higher efficiency (3.85%) than the homopolymer P3HT (3.48%) due to an increased Voc. acs.org
In another example, a halogen-free donor polymer, PCN6, constructed with a 2-ethylhexyl-substituted acceptor block, exhibited a lower HOMO energy level (-5.52 eV) compared to the commercially available PTB7-Th (-5.34 eV). researchgate.net This demonstrates the effectiveness of molecular design strategies incorporating the 2-ethylhexyl group for tuning energy levels and improving OPV performance. researchgate.net The strategic placement of substituents on the thiophene π-bridge of non-fullerene acceptors has also been shown to be critical in determining the photovoltaic performance of OSCs. unist.ac.kr
Influence on Blend Film Morphology and Exciton Dynamics
The 2-ethylhexyl side chain plays a pivotal role in dictating the morphology of polymer blend films, which are central to the function of organic photovoltaic (OPV) devices. The branched nature of this alkyl group enhances the solubility of the resulting polymers in common organic solvents, facilitating their deposition into thin films via solution-based techniques like spin-coating. This improved processability is crucial for achieving uniform and well-controlled active layers.
The morphology of these blend films, typically comprising a donor polymer and a fullerene or non-fullerene acceptor, is characterized by a nanoscale phase separation between the two components. The size and purity of these domains are critical for efficient device operation. The 2-ethylhexyl group, by influencing the polymer's packing and crystallinity, directly impacts this nanoscale morphology. For instance, in ternary blend solar cells, the addition of a third component containing 2-ethylhexyl-substituted thiophene units can enhance the microphase separation and improve polymer crystallinity, leading to more favorable charge transport pathways. nih.gov Techniques such as atomic force microscopy (AFM) and grazing-incidence X-ray scattering (GIXS) are employed to probe the surface and bulk morphology of these films, revealing how the composition and processing conditions affect the domain sizes and molecular ordering. nih.govspectroscopyonline.com
The film morphology, in turn, has a profound effect on the exciton dynamics within the active layer. Upon light absorption, excitons (bound electron-hole pairs) are generated. For efficient charge generation, these excitons must diffuse to the donor-acceptor interface and dissociate into free charge carriers before they recombine. The branched 2-ethylhexyl side chains can influence the intermolecular packing of the polymer chains, which affects exciton diffusion and delocalization. acs.org In some polymer systems, the introduction of 2-ethylhexyl thiophene groups has been shown to enhance the planarity of the polymer backbone, leading to a redshift in the absorption spectrum. spiedigitallibrary.org
Table 1: Influence of 2-Ethylhexylthiophene on Polymer Blend Properties
| Polymer System | Influence of 2-Ethylhexylthiophene Moiety | Characterization Technique | Research Finding |
|---|---|---|---|
| Ternary blend with PTO2 and PSBTBT | Component of the wide-bandgap polymer donor PTO2, influencing blend morphology. | Photoconductive Atomic Force Microscopy (PC-AFM) | The addition of the second polymer donor containing the 2-ethylhexyl thiophene unit altered the photocurrent distribution at the nanoscale. acs.org |
| PBDT-ClET in all-polymer solar cells | Part of the polymer backbone, enhancing crystallinity and optimizing energy levels. | Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM) | The incorporation of the polymer with 2-ethylhexyl-thienyl units led to a clearer interpenetrating fibril morphology and a smoother surface. chinesechemsoc.org |
| PTB7-Th/PC71BM blends | A key component of the low-bandgap polymer PTB7-Th, affecting film morphology with varying acceptor content. | Grazing Incidence Small-Angle X-ray Scattering (GISAXS), Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS), X-ray Reflectivity | Increased fullerene content led to enhanced microphase separation but decreased polymer crystallinity. nih.gov |
Organic Light-Emitting Diodes (OLEDs)
In the realm of Organic Light-Emitting Diodes (OLEDs), derivatives of this compound are utilized in the emissive layer (EML) or as charge-transporting materials. The thiophene unit itself is a well-known building block for luminescent conjugated polymers. The incorporation of the 2-ethylhexyl side chain primarily serves to enhance the solubility and processability of these materials, enabling the fabrication of high-quality thin films from solution, which is a key advantage for large-area and low-cost manufacturing of OLED displays and lighting.
Polymers containing 2-ethylhexyl-substituted thiophene units have been synthesized and investigated as the active emissive layer in OLEDs. For example, a series of poly(aryleneethynylene)s incorporating 2,5-bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (DPP) have been shown to be soluble in common chlorinated solvents and exhibit strong red photoluminescence in both solution and solid-state films. bohrium.com OLEDs fabricated with these polymers as the emissive layer have demonstrated red electroluminescence. bohrium.com
In other device architectures, materials incorporating 2-ethylhexyl-functionalized thienopyrroledione have been used as the emitting material. Devices with a configuration of ITO/PEDOT:PSS/emitting material/LiF/Al have been fabricated, showing promising luminance and current efficiency. nih.gov The performance of these OLEDs is highly dependent on the molecular structure of the emitter, which influences the charge injection, transport, and recombination processes within the device.
Table 2: Performance of OLEDs Incorporating 2-Ethylhexylthiophene Derivatives
| Emitting Material | Device Structure | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Electroluminescence Peak (nm) |
|---|---|---|---|---|
| MOC-1 (a thienopyrroledione derivative) | ITO/PEDOT:PSS/MOC-1/LiF/Al | 651 | 4.5 | 564 |
| MOC-16 (a thienopyrroledione derivative) | ITO/PEDOT:PSS/MOC-16/LiF/Al | 1,729 | 0.61 | 567 |
| DPP-based Poly(aryleneethynylene)s | ITO/PEDOT:PSS/Polymer/LiF/Al | 17.5–24 | Not Reported | Red Emission |
Data compiled from references bohrium.comnih.govgoogle.com.
Sensor Technologies
The electronic properties of conjugated polymers derived from this compound make them promising candidates for active materials in various sensor technologies. The ability of these materials to undergo changes in their conductivity or optical properties upon interaction with specific analytes forms the basis of their sensing applications.
Chemiresistive Sensors for Environmental Pollutant Detection
Chemiresistive sensors operate by measuring the change in electrical resistance of a sensing material upon exposure to a target analyte. researchgate.net Conducting polymers are excellent candidates for these sensors due to their tunable conductivity and room-temperature operation. Polythiophenes, including those with alkyl side chains like 2-ethylhexyl, have been investigated for the detection of various environmental pollutants, particularly oxidizing gases like nitrogen dioxide (NO₂) and reducing gases like ammonia (B1221849) (NH₃). researchgate.netresearchgate.net
The sensing mechanism involves the interaction of the gas molecules with the p-type semiconducting polymer. For an oxidizing gas like NO₂, a p-doping effect occurs, where electrons are withdrawn from the polymer backbone, increasing the concentration of hole charge carriers and thus enhancing the polymer's conductivity (decreasing its resistance). Conversely, a reducing gas like NH₃ can donate electrons to the polymer, neutralizing the existing holes and leading to a decrease in conductivity (increase in resistance).
The sensitivity and selectivity of these sensors are influenced by the polymer's molecular structure and film morphology. The 2-ethylhexyl side chains enhance the processability of the polymer, allowing for the creation of uniform films with a high surface area, which is beneficial for gas interaction. Furthermore, the side chains can influence the packing of the polymer chains, affecting the accessibility of the analyte to the conjugated backbone. Research has shown that polymers with elevated highest occupied molecular orbital (HOMO) energy levels are highly susceptible to p-doping by NO₂, leading to high sensor sensitivity. nih.gov
Table 3: Performance of Polythiophene-Based Chemiresistive Gas Sensors
| Polymer | Target Analyte | Sensitivity / Response | Limit of Detection (LOD) | Operating Temperature |
|---|---|---|---|---|
| Hemi-isoindigo polymer (P2) with 2-ethylhexyl side chains | Nitrogen Dioxide (NO₂) | +3844% ppm⁻¹ | 38.9 ppb | Room Temperature |
| Poly(3-hexylthiophene) graft copolymers | Nitrogen Dioxide (NO₂) | High response to single ppm levels | Not specified | 25-100 °C |
| Dithienyl DPP-fluorene polymer | Nitrogen Dioxide (NO₂) | ~614% for 20 ppm | Not specified | Room Temperature |
Data compiled from references researchgate.netresearchgate.netnih.govnsf.gov.
Biosensing Applications (e.g., antibody tethering)
Conducting polymers based on thiophene are also extensively used in the development of biosensors. researchgate.net Their biocompatibility, electronic properties, and the ease with which their surfaces can be functionalized make them ideal for interfacing with biological molecules. The this compound moiety can be a component of polymers used as the transducer element in these devices.
A key requirement for many biosensors is the immobilization of a biorecognition element, such as an antibody, enzyme, or DNA strand, onto the sensor surface. This element selectively binds to the target analyte. The thiophene backbone of the polymer provides a versatile platform for this immobilization. Functional groups can be introduced onto the thiophene ring or its side chains, either before or after polymerization, to allow for the covalent attachment of biomolecules. mdpi.comresearchgate.net
For instance, the thiophene ring can be functionalized with groups like carboxylic acids or amines. These functional groups can then be used to form covalent bonds with complementary groups on the antibodies, a process often referred to as antibody tethering. This ensures a stable and oriented attachment of the antibodies to the sensor surface, which is crucial for maintaining their biological activity and achieving high sensor sensitivity and selectivity. While direct chemical modification of the 2-ethylhexyl side chain is less common, the polymer backbone containing these units can be co-polymerized with other functionalized monomers to achieve the desired surface chemistry for biomolecule immobilization. acs.orgresearchgate.net
An example of a biosensor utilizing a polymer with 2-ethylhexyl-substituted thiophene units is a label-free electrochemical biosensor for detecting human serum albumin (HSA). In such devices, engineered virus particles that selectively bind to HSA are incorporated into a conductive polymer matrix. The binding of HSA to these receptors causes a measurable change in the electrical impedance of the polymer film, allowing for quantitative detection. nih.gov Similarly, thiophene-based polymers have been used to immobilize enzymes like glucose oxidase for glucose monitoring. mdpi.com The covalent attachment of antibodies to functionalized polymer surfaces, for example via cyanogen (B1215507) bromide activation, provides a robust method for creating immunosensors for various diagnostic applications. nih.gov
Emerging Research Frontiers and Future Directions
Novel Thiophene-Based Architectures with 2-(2-Ethylhexyl) Substituents
The versatility of the 2-(2-ethylhexyl)thiophene unit allows for its incorporation into a diverse range of π-conjugated systems, from copolymers to complex fused-ring structures. Researchers are actively exploring new molecular designs to fine-tune the optoelectronic properties for specific applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
A significant area of research involves the synthesis of copolymers . By randomly incorporating 3-(2-ethylhexyl)thiophene (B58148) with 3-hexylthiophene (B156222), scientists can manipulate the polymer's properties. Studies have shown that increasing the content of the branched 2-ethylhexyl side chain leads to a decrease in the Highest Occupied Molecular Orbital (HOMO) energy levels in the solid state. acs.org This directly translates to a higher open-circuit voltage (Voc) in polymer:fullerene solar cells. acs.org For instance, a random copolymer with 25% 3-(2-ethylhexyl)thiophene (P3HT75-co-EHT25) achieved a power conversion efficiency (PCE) of 3.85%, surpassing the 3.48% efficiency of the P3HT homopolymer, primarily due to an increased Voc from 0.60 V to 0.69 V. acs.org
Another promising approach is the creation of block copolymers , such as poly(3-hexylthiophene-b-3-(2-ethylhexyl)thiophene) (P3HT-b-P3EHT). mdpi.comwhiterose.ac.uk These materials can self-assemble into well-defined nanostructures, which is highly desirable for creating stable and efficient device morphologies. mdpi.comwhiterose.ac.uk The P3EHT block can guide the self-assembly of the P3HT block within the thin film, offering a pathway to control the nanoscale organization. mdpi.com
Researchers are also designing more complex fused-ring aromatic structures incorporating the this compound moiety. For example, a benzo[1,2-b:4,5-b']dithiophene (BDT) building block substituted with 2-(2-ethylhexyl)-3-hexylthieno[3,2-b]thiophene has been used to create donor-acceptor copolymers. unimelb.edu.aursc.org These "2D conjugated" polymers, when blended with a fullerene acceptor (PC71BM), have yielded solar cells with PCEs up to 4.20%. unimelb.edu.aursc.org Similarly, novel dithieno[3,2-d:2′,3′-d]thiophene (DTT) derivatives featuring 2-ethylhexylthiophene substituents have been synthesized for use as semiconductors in OFETs, demonstrating good thermal stability and high charge carrier mobility. mdpi.com The chirality of the 2-ethylhexyl group itself is a frontier, with studies on enantiopure 2-(2-ethylhexyl)dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophenes showing that stereoisomerism can influence thin-film structure and device performance. tohoku.ac.jpresearchgate.net
Table 1: Performance of Copolymers Incorporating this compound
| Polymer/Copolymer | Voc (V) | Jsc (mA/cm²) | PCE (%) | Source(s) |
| P3HT | 0.60 | 9.67 | 3.48 | acs.org |
| P3HT75-co-EHT25 | 0.69 | 9.85 | 3.85 | acs.org |
| BDT-based copolymer (P1) | - | - | 4.20 | unimelb.edu.aursc.org |
Advanced Processing Techniques for Thin-Film Fabrication
The 2-ethylhexyl group is instrumental in enhancing the solubility of thiophene-based polymers and small molecules, making them compatible with a variety of solution-based processing techniques. These methods are crucial for the low-cost, large-area fabrication of flexible electronic devices. mdpi.com
Solution-shearing is one such advanced technique that has been successfully employed for depositing thin films of materials like 2,6-bis(5-(2-ethylhexyl)thiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene. mdpi.com This method, when applied to a polystyrene-treated substrate, allows for the creation of uniform semiconductor layers for high-performance OFETs, achieving charge carrier mobilities as high as 0.10 cm²/Vs. mdpi.comWire bar coating is another scalable technique used to fabricate controlled-thickness films of block copolymers like P3HT-b-P3EHT for organic solar cell research. whiterose.ac.uk
The optimization of processing conditions is critical for controlling the final morphology and electronic properties of the thin film. For instance, the choice of solvent, coating speed, and substrate temperature during solution-shearing can be tuned to optimize semiconductor performance. mdpi.com Furthermore, post-deposition treatments like thermal annealing can significantly influence the molecular orientation within the film. Research on poly(p-phenylene)-b-(3-hexylthiophene) has shown that different annealing processes can tune the crystal orientation from "edge-on" to "face-on," which has profound implications for charge transport in devices. mdpi.com The introduction of a single 2-ethylhexyl group onto a dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) core improves solubility sufficiently to allow for spin-coating, leading to OFETs with mobilities up to 2.5 cm² V⁻¹ s⁻¹, comparable to vacuum-deposited devices. acs.org
Table 2: Processing Techniques and Performance of this compound-based Materials
| Material | Processing Technique | Application | Key Performance Metric | Source(s) |
| DTT derivative with 2-ethylhexyl substituent | Solution-Shearing | OFET | Mobility: 0.067 cm²/Vs | mdpi.com |
| P3HT-b-P3EHT | Wire Bar Coating | OSC | Film Thickness: 100 ± 5 nm | whiterose.ac.uk |
| Mono-alkylated DNTT derivative | Spin-Coating | OFET | Mobility: up to 2.5 cm² V⁻¹ s⁻¹ | acs.org |
Cross-Disciplinary Research and Integration into Hybrid Material Systems
The unique properties of this compound-containing materials make them ideal candidates for integration into hybrid systems, a field that merges organic chemistry, materials science, and nanotechnology. scispace.comresearchgate.net A primary example is their use as the electron donor component in bulk heterojunction (BHJ) organic solar cells . researchgate.net In these devices, polymers such as rr-poly(3-hexylthiophene-co-3-(2-ethylhexyl)thiophene) or PTB7 are blended with fullerene derivatives like PC61BM or PC71BM to create a photoactive layer with a large interfacial area for efficient charge separation. acs.orgrsc.orgmdpi.com
Research is also exploring the formation of hybrid supramolecular architectures . For example, methyl-substituted dicyanovinyl-quinquethiophenes (DCV5T-Me2), which contain thiophene (B33073) units, can be co-deposited with other electron acceptor molecules like C60 or TCNQ. mdpi.com These combinations form hybrid nanostructures where the electronic properties and molecular orbital alignment at the interface are precisely controlled, enabling efficient electron transfer, a fundamental process in photovoltaic and electronic devices. mdpi.com
The development of all-polymer solar cells represents another frontier, where thiophene-based copolymers containing alkylbenzotriazole and benzothiadiazole units can function as the electron acceptor, moving away from fullerene-based materials. researchgate.net Beyond photovoltaics, these versatile materials are being integrated into other next-generation technologies. This includes their use in graphene-based heterojunctions and the development of novel integrated solar-cell-battery hybrid systems , which aim to combine energy harvesting and storage into a single device. scispace.comtugraz.at This cross-disciplinary approach is essential for realizing the full potential of this compound-based materials in future technologies, from flexible solar cells to advanced sensors. mdpi.comtugraz.at
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(2-Ethylhexyl)thiophene derivatives, and how are they optimized for reproducibility?
- Answer : The synthesis of this compound derivatives often employs Pd-catalyzed cross-coupling reactions (e.g., Stille or Suzuki couplings) to introduce functional groups or extend conjugation. For example, end-capping with 2-(tributylstannyl)thiophene ensures controlled polymer chain termination, critical for tuning molecular weight . Optimization involves rigorous control of reaction conditions (e.g., catalyst loading, solvent purity) and purification via column chromatography or Soxhlet extraction to remove metal residues. Reproducibility is validated by NMR spectroscopy and gel permeation chromatography (GPC) to confirm structural integrity and molecular weight distribution .
Q. What characterization techniques are essential for verifying the purity and structure of this compound-based polymers?
- Answer : Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and branching.
- GPC to determine molecular weight and polydispersity.
- FTIR spectroscopy to identify functional groups (e.g., thiophene ring vibrations at ~690 cm⁻¹).
- Elemental analysis to validate empirical formulas.
- UV-Vis spectroscopy to assess optical bandgaps.
For example, in copolymer systems, discrepancies in NMR integration ratios may indicate incomplete monomer incorporation, requiring iterative synthesis adjustments .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Answer : The compound should be stored in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation. Safety protocols include using fume hoods for synthesis, wearing nitrile gloves, and avoiding skin contact due to potential irritant properties . Waste disposal must follow institutional guidelines for halogenated organics. Stability tests (e.g., TGA/DSC) are recommended to assess thermal degradation thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported charge mobility values for this compound-based polymers?
- Answer : Discrepancies in charge mobility (e.g., between field-effect transistor (FET) and space-charge-limited current (SCLC) measurements) often arise from differences in film morphology or testing conditions. To reconcile
- Standardize film preparation : Use identical spin-coating speeds and annealing protocols.
- Cross-validate techniques : Compare FET, SCLC, and time-resolved microwave conductivity (TRMC) results.
- Control environmental factors : Measure under inert conditions to exclude oxygen/water doping effects.
For instance, annealing temperature variations can alter polymer crystallinity, directly impacting mobility values .
Q. What strategies optimize the morphology of this compound-containing bulk heterojunction (BHJ) solar cells for enhanced efficiency?
- Answer : Morphology optimization involves:
- Solvent engineering : Using high-boiling-point additives (e.g., 1,8-diiodooctane) to slow crystallization, promoting phase-separated donor-acceptor networks.
- Thermal annealing : Post-deposition heating (e.g., 150°C for 10 min) to improve polymer chain alignment.
- Ternary blends : Incorporating a third component (e.g., PCBM derivatives) to balance charge transport.
For example, P3HT/PCBM systems achieve ~5% efficiency via solvent additive-driven phase separation, while newer polymers require tailored annealing protocols .
Q. How do steric effects from the 2-ethylhexyl substituent influence the electronic properties of thiophene-based polymers?
- Answer : The bulky 2-ethylhexyl group reduces interchain π-π stacking, lowering crystallinity but enhancing solubility for solution processing. This trade-off impacts charge transport:
- Reduced aggregation : Lowers hole mobility but minimizes trap states.
- Tunable bandgaps : Electron-withdrawing/donating substituents on the thiophene ring can offset steric effects.
Computational modeling (DFT) and grazing-incidence X-ray diffraction (GIXD) are critical for correlating substituent geometry with optoelectronic properties .
Methodological Guidance
Q. How should researchers design experiments to analyze degradation mechanisms in this compound-based devices?
- Answer : Accelerated aging studies under controlled conditions (e.g., 85°C/85% humidity) combined with in situ characterization:
- FTIR/Raman spectroscopy to track chemical degradation (e.g., oxidation of thiophene rings).
- Impedance spectroscopy to monitor interfacial delamination.
- TOF-SIMS to map elemental diffusion at electrode interfaces.
For reproducibility, encapsulate devices with UV-curable resins and use inert-atmosphere gloveboxes for testing .
Q. What statistical methods are recommended for analyzing batch-to-batch variability in polymer synthesis?
- Answer : Employ multivariate analysis (e.g., PCA) to identify critical parameters (e.g., monomer purity, reaction time). Use ANOVA to compare molecular weight distributions across batches. For high-throughput screening, machine learning models can predict optimal synthesis conditions from historical data .
Data Contradiction Analysis
Q. How to address conflicting reports on the environmental stability of this compound derivatives?
- Answer : Contradictions may stem from differing test environments (e.g., UV exposure vs. thermal stress). Standardize degradation protocols per ISO 4892-2 for UV testing and ASTM D638 for thermal aging. Cross-reference with computational degradation simulations (ReaxFF MD) to identify vulnerable molecular sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
